molecular formula C20H23ClN2O3 B5305099 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine

2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine

Cat. No. B5305099
M. Wt: 374.9 g/mol
InChI Key: MDTCXYZLDBOZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine, also known as CPFM, is a synthetic compound that belongs to the class of morpholine derivatives. CPFM has gained attention in the scientific community due to its potential therapeutic applications and unique mechanism of action. In

Mechanism of Action

2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine reduces inflammation and pain. 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine also exhibits antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has also been found to inhibit tumor growth in animal models of cancer. Additionally, 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine is its dual inhibition of COX-2 and 5-LOX, which makes it a promising candidate for the treatment of inflammatory diseases. 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has also been found to have low toxicity in animal studies, which is an important consideration for drug development. However, one limitation of 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine is its limited water solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the exploration of 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine's potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are also needed to investigate the safety and efficacy of 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine in clinical trials.

Synthesis Methods

2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with furoyl chloride, followed by the addition of pyrrolidine and morpholine. The final product is obtained through purification and isolation steps. The synthesis method of 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has been optimized to improve yield and purity.

Scientific Research Applications

2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(4-chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.

properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-16-5-3-15(4-6-16)19-14-23(11-12-25-19)20(24)18-8-7-17(26-18)13-22-9-1-2-10-22/h3-8,19H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTCXYZLDBOZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)C(=O)N3CCOC(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-[5-(pyrrolidin-1-ylmethyl)-2-furoyl]morpholine

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